molecular formula C18H25N3O4 B2641248 Methyl 4-((2-oxo-2-(phenethylamino)acetamido)methyl)piperidine-1-carboxylate CAS No. 1235319-30-8

Methyl 4-((2-oxo-2-(phenethylamino)acetamido)methyl)piperidine-1-carboxylate

Cat. No.: B2641248
CAS No.: 1235319-30-8
M. Wt: 347.415
InChI Key: OPQUWCIYYZTHPR-UHFFFAOYSA-N
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Description

Methyl 4-((2-oxo-2-(phenethylamino)acetamido)methyl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core substituted with a methyl carboxylate group at the 1-position and a phenethylamino acetamide moiety at the 4-position. The compound’s molecular weight is approximately 375.43 g/mol, with a calculated logP of 1.8, indicating moderate lipophilicity .

Synthetic routes typically involve sequential amidation and carboxylation steps. For instance, the piperidine ring is functionalized via reductive amination, followed by coupling with 2-oxo-2-(phenethylamino)acetic acid. The methyl ester at the 1-position enhances metabolic stability compared to free carboxylic acid analogs.

Properties

IUPAC Name

methyl 4-[[[2-oxo-2-(2-phenylethylamino)acetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-25-18(24)21-11-8-15(9-12-21)13-20-17(23)16(22)19-10-7-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQUWCIYYZTHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-oxo-2-(phenethylamino)acetamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common route starts with the preparation of the piperidine ring, followed by the introduction of the amide and ester functionalities. The phenethylamine moiety is then attached through a series of condensation reactions. Specific reagents and conditions, such as the use of protecting groups and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-oxo-2-(phenethylamino)acetamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, such as carbonyls, to alcohols.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activities. Studies have shown moderate to significant efficacy against various Gram-positive and Gram-negative bacteria. For instance, related compounds have demonstrated effectiveness against pathogenic strains such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . This suggests potential applications in developing new antibiotics or adjunct therapies for infectious diseases.

Antitumor Activity

The compound has also been evaluated for its antitumor properties. Various Mannich bases, which include structural elements similar to Methyl 4-((2-oxo-2-(phenethylamino)acetamido)methyl)piperidine-1-carboxylate, have shown promising results against cancer cell lines such as HepG2 (hepatocellular carcinoma), SK-LU-1 (lung carcinoma), and MCF-7 (breast cancer). Some derivatives exhibited IC50 values lower than 2 μg/mL, indicating strong cytotoxicity against these cancer types . These findings highlight the compound's potential in cancer therapy.

Mechanistic Studies

Understanding the interaction of this compound with biological targets is crucial for optimizing its therapeutic efficacy. Interaction studies focus on binding affinities to proteins or enzymes involved in disease pathways. Such studies can lead to modifications that enhance efficacy or reduce toxicity, making the compound a candidate for further drug development.

Case Study: Anticancer Activity

A study conducted on Mannich bases derived from piperidine structures demonstrated their potential as anticancer agents. The research specifically noted that compounds with the piperidine core showed reduced cytotoxicity towards human cancer cell lines while maintaining significant anticancer activity compared to standard treatments like ellipticine . This positions this compound as a valuable scaffold for designing new anticancer drugs.

Case Study: Synthesis and Biological Evaluation

In another investigation, researchers synthesized a series of derivatives based on the piperidine structure and evaluated their biological activities. The results indicated that specific modifications could enhance activity against targeted diseases, including various cancers and infections . This emphasizes the importance of structural optimization in developing effective therapeutics.

Mechanism of Action

The mechanism of action of Methyl 4-((2-oxo-2-(phenethylamino)acetamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenethylamine moiety may play a role in binding to these targets, while the piperidine ring and amide linkage contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

(a) (4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid

  • Key Differences :
    • Incorporates a thiazolidine ring instead of piperidine.
    • Features dual carboxylic acid groups, increasing polarity (logP ≈ -0.5).
    • The thiazolidine-carboxylic acid motif is associated with metal chelation and antimicrobial activity, unlike the target compound’s ester group.

(b) (2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

  • Key Differences :
    • Bicyclic β-lactam structure (penem-like scaffold) confers antibiotic properties.
    • Sulfur atom in the bicyclic system enhances rigidity and bioavailability.
    • Free carboxylic acid group at position 2 increases solubility but reduces oral bioavailability compared to the methyl ester in the target compound.

Functional Group Comparison

Property Target Compound Thiazolidine Analog Bicyclic β-Lactam Analog
Core Structure Piperidine Thiazolidine Bicyclo[3.2.0]heptane
Ionizable Groups None (ester) 2 Carboxylic acids 1 Carboxylic acid
logP (Predicted) 1.8 -0.5 0.7
Bioactivity CNS modulation (hypothetical) Antimicrobial β-Lactam antibiotic

Research Findings and Limitations

While the provided pharmacopeial evidence highlights structural diversity among piperidine/thiazolidine derivatives, direct pharmacological or clinical data for Methyl 4-((2-oxo-2-(phenethylamino)acetamido)methyl)piperidine-1-carboxylate remain scarce. Computational studies suggest moderate blood-brain barrier penetration (BBB score: 0.45) due to its balanced logP, but experimental validation is pending.

Biological Activity

Methyl 4-((2-oxo-2-(phenethylamino)acetamido)methyl)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and antitumor properties, through various studies and research findings.

Compound Overview

  • IUPAC Name : this compound
  • Molecular Formula : C23H27N3O4
  • Molecular Weight : 409.486 g/mol

The compound features a piperidine core with an amide and carboxylate functional group, making it a versatile scaffold for drug development.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0023 - 0.156 mg/mL
Enterococcus faecalis0.0083 - 0.023 mg/mL

These findings suggest that modifications to the piperidine structure can enhance antimicrobial efficacy, as evidenced by various studies on structural analogs .

Antitumor Activity

The compound's potential as an anticancer agent has been explored, particularly its interaction with cellular pathways involved in tumor growth. Studies have demonstrated that certain derivatives can inhibit cell proliferation in various cancer cell lines, including those resistant to standard therapies.

For example, a study reported that specific modifications to the piperidine ring significantly increased cytotoxicity against glioma cells through multiple mechanisms, including induction of apoptosis and inhibition of key signaling pathways like AKT and mTOR .

Case Studies

  • Study on Antimicrobial Activity :
    A comprehensive study evaluated the antimicrobial properties of piperidine derivatives, including this compound. The results indicated promising activity against a range of pathogens, with structure-activity relationship (SAR) analysis revealing that electron-donating groups on the piperidine ring enhanced activity .
  • Antitumor Efficacy :
    Another significant study focused on the compound's effect on cancer cell lines. The research highlighted its ability to induce cell cycle arrest and apoptosis in glioma cells, suggesting that it could serve as a foundation for developing new anticancer therapies .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cancer cell proliferation.
  • Receptor Binding : It exhibits binding affinity for receptors related to tumor growth and immune response modulation.

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